molecular formula C18H21F3NO2PS B4698268 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate

4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate

Cat. No. B4698268
M. Wt: 403.4 g/mol
InChI Key: ZKKQTYWJEMFAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate, also known as TTPA, is a chemical compound that has gained significant attention in scientific research. It is a phosphonate ester that has been synthesized through a specific method and has shown promising results in various applications.

Mechanism of Action

4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate works by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate inhibits the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling and regulation. By inhibiting PKC activity, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate can affect various cellular processes and pathways, which can lead to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has been shown to reduce inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has been extensively studied and has shown promising results in various applications. However, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate also has some limitations for lab experiments. It can be toxic at high concentrations and may require special handling and disposal procedures. Additionally, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate research. One potential direction is to further explore its anti-cancer properties and potential use in cancer treatment. Another potential direction is to explore its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate and to identify potential off-target effects. Finally, future research could explore the potential use of 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
In conclusion, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate is a chemical compound that has shown promising results in various scientific research applications. It is synthesized through a specific method and works by inhibiting the activity of certain enzymes involved in cellular processes. 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has several advantages for lab experiments, but also has some limitations that need to be carefully considered. There are several future directions for 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate research, including further exploration of its anti-cancer and anti-inflammatory properties, potential use in treating Alzheimer's disease and other neurodegenerative disorders, and potential use in combination with other drugs or therapies.

Scientific Research Applications

4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been used in various cancer studies. 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has also been studied for its potential use in treating Alzheimer's disease. Additionally, 4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.

properties

IUPAC Name

N-[(4-tert-butylphenoxy)-methylphosphoryl]-4-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3NO2PS/c1-17(2,3)13-5-9-15(10-6-13)24-25(4,23)22-14-7-11-16(12-8-14)26-18(19,20)21/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKQTYWJEMFAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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